molecular formula C11H8N2O2 B081888 4-Hydroxy-6-methoxyquinoline-3-carbonitrile CAS No. 13669-61-9

4-Hydroxy-6-methoxyquinoline-3-carbonitrile

Cat. No. B081888
CAS RN: 13669-61-9
M. Wt: 200.19 g/mol
InChI Key: OTDUOKQHVNMOLT-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methoxyquinoline-3-carbonitrile is a compound with potential applications in various fields due to its unique chemical structure. The interest in this compound stems from its fluorescent properties and its utility in chemical syntheses, especially as a precursor for green fluorescent dyes and as an intermediate in the synthesis of biologically active molecules.

Synthesis Analysis

The synthesis of derivatives related to 4-Hydroxy-6-methoxyquinoline-3-carbonitrile involves multiple steps, starting from arylmalonates or 4-methoxyaniline. A notable method includes ring closure reactions and the use of toluenesulfinates as catalysts to achieve the desired quinolone derivatives with fluorescent properties (Enoua et al., 2012). This synthesis route emphasizes the versatility and reactivity of the compound's structure in facilitating complex chemical transformations.

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile and its derivatives plays a crucial role in their chemical and physical properties. The presence of functional groups such as hydroxy, methoxy, and carbonitrile contributes to the compound's reactivity and interaction with other molecules. The structural analyses typically involve spectroscopic methods, including NMR and mass spectrometry, to confirm the compound's configuration and identify its potential for further functionalization.

Chemical Reactions and Properties

Chemical transformations of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile derivatives are diverse. For instance, these compounds can undergo reactions with various reagents, leading to the formation of novel heterocyclic systems. Their reactivity towards nucleophilic reagents has been explored, yielding unexpected products that expand the utility of these quinolines in synthesizing complex molecules (Ibrahim & El-Gohary, 2016).

Physical Properties Analysis

The physical properties, such as solubility, fluorescence, and stability, are influenced by the compound's molecular structure. For example, the green fluorescent dyes derived from 4-Hydroxy-6-methoxyquinoline-3-carbonitrile exhibit solvent and pH independence, highlighting their potential in various analytical and biological applications.

Chemical Properties Analysis

The chemical properties, particularly the compound's reactivity towards different reagents and conditions, illustrate its versatility. The synthesis and antimicrobial evaluation of new derivatives have shown moderate activities against a range of organisms, suggesting its potential in medicinal chemistry (Hagrs et al., 2015).

Scientific Research Applications

  • Corrosion Inhibition : Novel quinoline derivatives, including compounds related to 4-Hydroxy-6-methoxyquinoline-3-carbonitrile, have been studied for their corrosion inhibition properties on iron surfaces. Quantum chemical and molecular dynamics simulations have shown these compounds to be effective corrosion inhibitors (Erdoğan et al., 2017).

  • Chemical Transformations : Reactions of nitroquinoline compounds with potassium cyanide have been investigated, leading to the formation of various quinoline-carbonitriles, including compounds structurally similar to 4-Hydroxy-6-methoxyquinoline-3-carbonitrile (Okamoto et al., 1969; Okamoto et al., 1971).

  • Fluorescent Dye Development : Derivatives of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile have been synthesized and studied as green fluorescent dyes, demonstrating potential applications in materials science (Enoua et al., 2012).

  • Antimicrobial Activity : Certain derivatives of 6-methoxyquinoline-3-carbonitrile have shown moderate antimicrobial activity against a range of bacteria and fungi, indicating potential pharmacological applications (Hagrs et al., 2015).

  • Kinetic Studies : Studies on the photohydrolysis of 6-methoxyquinoline in aqueous acetonitrile have provided insights into proton transfer kinetics, relevant to understanding chemical reaction mechanisms in different solvent conditions (Townsend et al., 1994; Schulman & Townsend, 1995).

  • EGFR Inhibition in Cancer Research : Derivatives of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles, closely related to 4-Hydroxy-6-methoxyquinoline-3-carbonitrile, have been synthesized as inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2), showing potential in cancer treatment (Wissner et al., 2003).

Safety And Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

6-methoxy-4-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-15-8-2-3-10-9(4-8)11(14)7(5-12)6-13-10/h2-4,6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDUOKQHVNMOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30320925
Record name 6-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30320925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-methoxyquinoline-3-carbonitrile

CAS RN

13669-61-9
Record name 4-Hydroxy-6-methoxy-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13669-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 366401
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13669-61-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366401
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30320925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Zhu, M Sun, C Zhu, H Wang… - Journal of Heterocyclic …, 2017 - Wiley Online Library
A new and convenient synthesis of 7‐(3‐chloropropoxy)‐4‐hydroxy‐6‐methoxyquinoline‐3‐carbonitrile, the key intermediate to bosutinib, is described on a hectogram scale. 5‐Bromo‐…
Number of citations: 2 onlinelibrary.wiley.com
V Gayam, S Ravi, G Ravikumar… - Rasayan J …, 2019 - rasayanjournal.co.in
… The reactions involved esterification, O-alkylation, nitration, reduction, cyclization, to get 7-(3chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile 5 which further reacted with …
Number of citations: 4 www.rasayanjournal.co.in
Y Mao, C Zhu, Z Kong, J Wang, G Zhu, X Ren - Synthesis, 2015 - thieme-connect.com
… Gould–Jacobs methodology through thermal cyclization at 250 C for four hours in Dowtherm A to synthesize the key intermediate 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carbonitrile (…
Number of citations: 8 www.thieme-connect.com
XJ Yin, GH Xu, X Sun, Y Peng, X Ji, K Jiang, F Li - Molecules, 2010 - mdpi.com
… 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile (7). A solution of (E)-… A mixture of 7-(3-chloro- propoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile (7, 1.0 g, 3.42 …
Number of citations: 29 www.mdpi.com

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